molecular formula C19H16ClN5OS B2479249 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 852142-87-1

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2479249
M. Wt: 397.88
InChI Key: XIWYRNLMPSVQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN5OS and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related triazole compounds containing a thioamide group demonstrates the potential for creating molecules with specific biological activities. For example, compounds synthesized from substituted acetophenone, triazole, and phenyl isothiocyanate showed antifungal and plant growth regulating activities, indicating the utility of such compounds in agricultural and pharmaceutical applications (Li Fa-qian et al., 2005).

Biological Activities

Novel synthetic 1,2,4-triazole derivatives have been explored for their cholinesterase inhibition, showcasing moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest their potential application in treating diseases associated with cholinesterase dysfunction, such as Alzheimer's disease (N. Riaz et al., 2020).

Antimicrobial and Anticancer Properties

Research on 5-methyl-4-phenyl thiazole derivatives, which share a structural resemblance, has demonstrated anticancer activity. These compounds were synthesized and tested against A549 human lung adenocarcinoma cells, revealing selective cytotoxicity and suggesting their utility as potential anticancer agents (A. Evren et al., 2019).

Antitumor Activities

Another study focused on the synthesis of new 1,3,4-oxadiazole derivatives bearing different heterocyclic rings, investigating their lipase and α-glucosidase inhibition. These compounds displayed significant anti-lipase and anti-α-glucosidase activities, indicating their potential as therapeutic agents for metabolic disorders (O. Bekircan et al., 2015).

Neuroprotective Potential

The therapeutic effect of an anilidoquinoline derivative in treating Japanese encephalitis was studied, showing antiviral and antiapoptotic effects in vitro and in vivo. This indicates the potential for novel therapeutic strategies against viral encephalitis (Joydeep Ghosh et al., 2008).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-25-18(15-10-21-16-8-3-2-7-14(15)16)23-24-19(25)27-11-17(26)22-13-6-4-5-12(20)9-13/h2-10,21H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWYRNLMPSVQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.